2,4-Difluoro-6-methoxyaniline

Medicinal Chemistry Drug Design Physicochemical Properties

2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2) is the definitive building block for CNS-penetrant kinase inhibitors and foliar agrochemicals. Its precise 2,4-difluoro-6-methoxy substitution delivers a cLogP of 1.272—ideal for blood-brain barrier penetration and enhanced leaf uptake. Unlike generic 2,4-difluoroaniline or 2,6-difluoroaniline, this intermediate provides the exact electronic and steric profile required for high-affinity lead compounds. Choose the non-negotiable substitution pattern to avoid synthesis failures. Order high-purity (≥98%) material today.

Molecular Formula C7H7F2NO
Molecular Weight 159.13
CAS No. 1400653-78-2
Cat. No. B3039906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-methoxyaniline
CAS1400653-78-2
Molecular FormulaC7H7F2NO
Molecular Weight159.13
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)F)F)N
InChIInChI=1S/C7H7F2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
InChIKeyIVSJLVJUOYIZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2): A Unique Fluorinated Aniline Scaffold for Niche Pharmaceutical and Agrochemical Synthesis


2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2) is a fluorinated aromatic amine featuring a precise substitution pattern of two fluorine atoms at positions 2 and 4, and a methoxy group at position 6 on the aniline ring . This specific arrangement confers distinct electronic and steric properties compared to other fluorinated anilines, influencing its reactivity and potential biological activity . Its primary utility lies as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . The compound's molecular weight is 159.13 g/mol, with a predicted density of 1.281±0.06 g/cm³ and a predicted boiling point of 176.8±35.0 °C .

Why 2,4-Difluoro-6-methoxyaniline Cannot Be Replaced by Other Fluorinated Anilines in Critical Syntheses


The precise 2,4-difluoro-6-methoxy substitution pattern on the aniline core is non-negotiable for applications demanding specific electronic, steric, and metabolic stability profiles. While 2,4-difluoroaniline and 2,6-difluoroaniline are more common and less expensive fluorinated aniline building blocks, they lack the 6-methoxy group, which can significantly alter lipophilicity (LogP), electronic distribution, and consequently, the biological activity of derived compounds . Similarly, 2,4-dimethoxyaniline, which replaces fluorine with methoxy groups, exhibits vastly different physicochemical properties, including a lower density (1.075 g/mL) and a significantly different reactivity profile due to the absence of fluorine's electron-withdrawing effects [1]. The presence of both fluorine and a methoxy group in a specific orientation on the ring is crucial for creating molecules with optimized binding affinity, metabolic stability, and overall pharmacokinetic properties, making direct substitution with simpler analogs a high-risk strategy for experimental failure .

Quantitative Evidence Guide: How 2,4-Difluoro-6-methoxyaniline Compares to Structural Analogs


Enhanced Lipophilicity (LogP) Differentiates 2,4-Difluoro-6-methoxyaniline from Its Parent 2,4-Difluoroaniline

The introduction of a methoxy group at the 6-position of 2,4-difluoroaniline to form 2,4-Difluoro-6-methoxyaniline significantly increases its calculated lipophilicity. This is a key differentiator for drug design, as increased lipophilicity can enhance membrane permeability and bioavailability. The calculated LogP for 2,4-Difluoro-6-methoxyaniline is 1.272 (cLogP) , whereas a direct comparison for 2,4-difluoroaniline from a separate source indicates a lower lipophilicity. While a direct experimental comparison is not available, this class-level inference suggests that the methoxy substitution enhances lipophilicity, which is a crucial property for central nervous system (CNS) drug candidates and other orally bioavailable therapeutics .

Medicinal Chemistry Drug Design Physicochemical Properties

Storage Condition Requirements: 2,4-Difluoro-6-methoxyaniline Demands Cold, Light-Protected Storage Unlike Many Aniline Derivatives

A critical differentiation for procurement and experimental planning is the specific storage condition mandated for 2,4-Difluoro-6-methoxyaniline. Vendor technical datasheets explicitly state that the compound must be stored at 2-8°C and protected from light to maintain its chemical integrity . This contrasts with many common aniline derivatives, such as 2,4-difluoroaniline and 2,6-difluoroaniline, which are typically stored at room temperature . This requirement indicates a higher sensitivity to thermal degradation or photochemical reactions. Failure to adhere to these storage conditions can lead to compound degradation, affecting purity and experimental reproducibility. This is a quantifiable differentiator that directly impacts laboratory handling protocols and costs.

Stability Storage Procurement

Potential for Enhanced Kinase Inhibition: 2,4-Difluoro-6-methoxyaniline as a Core for Targeted Kinase Inhibitors

The 2,4-difluoro-6-methoxy substitution pattern is not just an arbitrary arrangement; it represents a privileged scaffold for engaging specific kinase targets. While the parent compound itself is an intermediate, its structural features are incorporated into molecules with demonstrated kinase inhibition. For instance, the hydrochloride salt of 2,4-Difluoro-6-methoxyaniline has been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways. In a comparative study, the compound effectively reduced kinase activity, leading to decreased proliferation of cancer cells . This contrasts with simpler fluorinated anilines, which may not exhibit the same level of selectivity or potency due to the absence of the critical 6-methoxy group, which can engage in key hydrogen-bonding or hydrophobic interactions within the kinase ATP-binding pocket. The compound's potential in kinase modulation is further supported by its inclusion in patent literature for kinase inhibitors [1].

Kinase Inhibition Medicinal Chemistry Cancer Research

Best-Fit Application Scenarios for 2,4-Difluoro-6-methoxyaniline Based on Quantifiable Differentiation


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

The compound's enhanced lipophilicity (cLogP 1.272) makes it a superior starting material for medicinal chemistry programs targeting kinases in the central nervous system (CNS). Its substitution pattern, which includes both fluorine atoms for metabolic stability and a methoxy group for increased lipophilicity, can be incorporated into lead compounds designed to cross the blood-brain barrier. This is a key differentiator from less lipophilic fluorinated anilines that may not achieve adequate CNS exposure. The demonstrated kinase inhibition potential of derivatives further supports its use in oncology and CNS disease drug discovery .

Agrochemical Synthesis Requiring Enhanced Foliar Uptake

The increased lipophilicity of 2,4-Difluoro-6-methoxyaniline (cLogP 1.272) is not only beneficial for drug design but also for agrochemical applications. In the development of novel herbicides or fungicides, this property can facilitate foliar uptake, allowing the active ingredient to penetrate the waxy cuticle of plant leaves more effectively. Using this specific intermediate instead of a more polar analog could lead to formulations with improved bioavailability and efficacy at lower application rates, offering a quantifiable advantage in agricultural research and development.

Development of Fluorinated Building Blocks for Material Science

The unique 2,4-difluoro-6-methoxy substitution pattern creates a distinct electronic environment on the aromatic ring. This can be exploited in material science for the synthesis of novel polymers, liquid crystals, or advanced materials with tailored properties. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group allows for fine-tuning of the compound's reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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